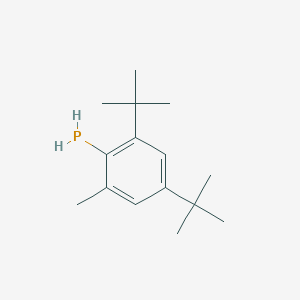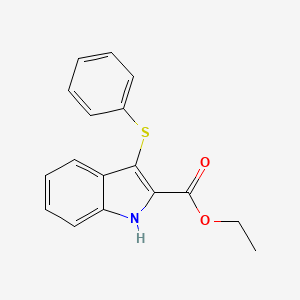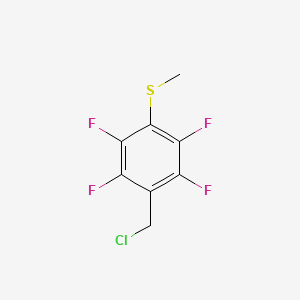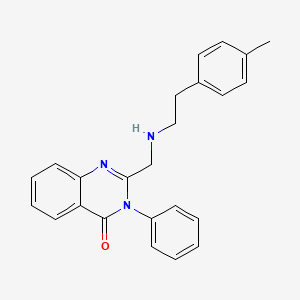
N,N-Dihexyldecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dihexyldecan-1-amine: is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a nitrogen atom bonded to two hexyl groups and a decyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dihexyldecan-1-amine involves the reductive amination of decanal with hexylamine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of hexylamine with decyl bromide under basic conditions, typically using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dihexyldecan-1-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: It can be reduced to secondary amines or primary amines under strong reducing conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Hexylamine and decylamine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dihexyldecan-1-amine is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a model compound for studying amine-based drug delivery systems.
Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, corrosion inhibitors, and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dihexyldecan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Its amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyldecan-1-amine: Similar structure but with shorter alkyl groups.
N,N-Diethyldecan-1-amine: Similar structure with ethyl groups instead of hexyl groups.
N,N-Dioctyldecan-1-amine: Similar structure with octyl groups.
Uniqueness: N,N-Dihexyldecan-1-amine is unique due to its specific combination of long alkyl chains and the amine functional group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
110009-55-7 |
|---|---|
Molekularformel |
C22H47N |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
N,N-dihexyldecan-1-amine |
InChI |
InChI=1S/C22H47N/c1-4-7-10-13-14-15-16-19-22-23(20-17-11-8-5-2)21-18-12-9-6-3/h4-22H2,1-3H3 |
InChI-Schlüssel |
BZEJCOGYLFKDBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
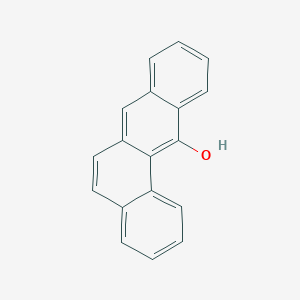
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
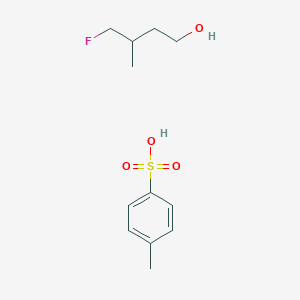
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
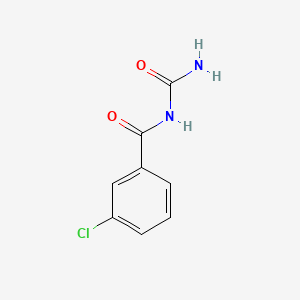
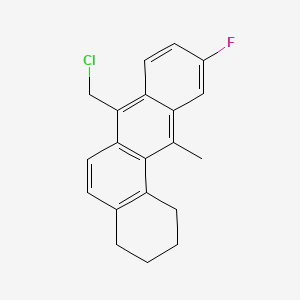
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
